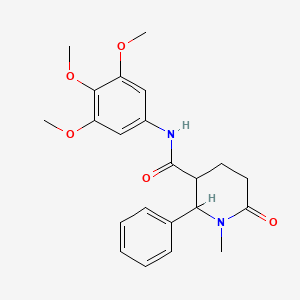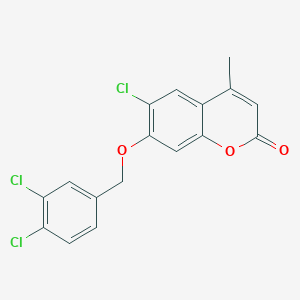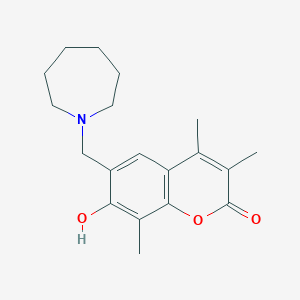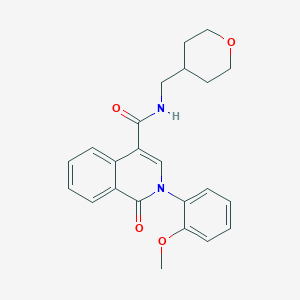
1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. The presence of the trimethoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or amino alcohols.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be added through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as methylamine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce oxidative stress by modulating the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide: Lacks the trimethoxyphenyl group.
2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide: Lacks the methyl group at the 1-position.
Uniqueness
1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is unique due to the presence of both the trimethoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-methyl-6-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5/c1-24-19(25)11-10-16(20(24)14-8-6-5-7-9-14)22(26)23-15-12-17(27-2)21(29-4)18(13-15)28-3/h5-9,12-13,16,20H,10-11H2,1-4H3,(H,23,26) |
InChI Key |
VZQJJQFJAGLQEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11153670.png)
![3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153680.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)
![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
![5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153699.png)

![1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B11153713.png)

![2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153722.png)
![methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153728.png)
![tert-butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11153735.png)

![1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11153745.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11153750.png)
